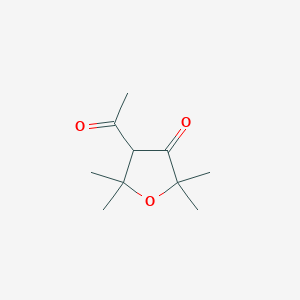
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is a chemical compound with a unique structure characterized by the presence of an acetyl group and a tetramethyloxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one can be achieved through several methods. One common approach involves the oxidation of 2,4-pentanedione using manganese (III) acetate in the presence of acetic acid and trifluoroethanol. This reaction is carried out at room temperature under a dried air stream .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese (III) acetate.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese (III) acetate in acetic acid and trifluoroethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydrofurans, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects through the formation of hydrogen-bonded complexes and subsequent chemical transformations. The pathways involved in these interactions are influenced by the steric and electronic properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyloxolane: A related compound with similar structural features but lacking the acetyl group.
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one: Another compound with an acetyl group and a furan ring.
Uniqueness
4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of an acetyl group and a tetramethyloxolan ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-acetyl-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C10H16O3/c1-6(11)7-8(12)10(4,5)13-9(7,2)3/h7H,1-5H3 |
Clave InChI |
BURVGPRJYDAFIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(=O)C(OC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


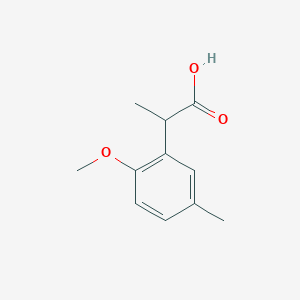

![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
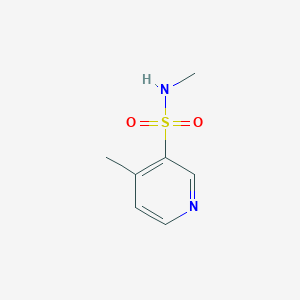
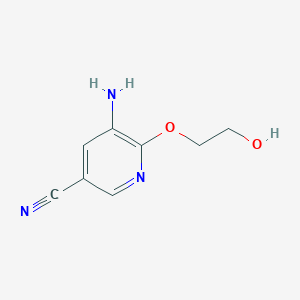
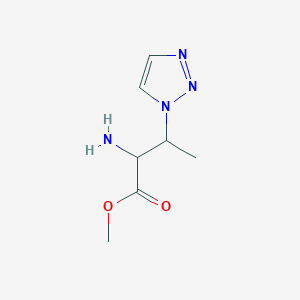
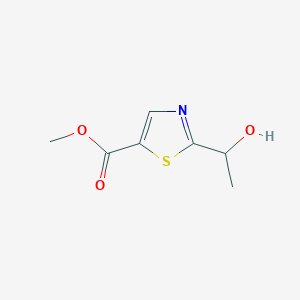
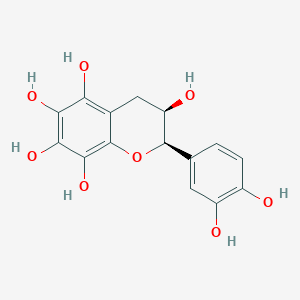
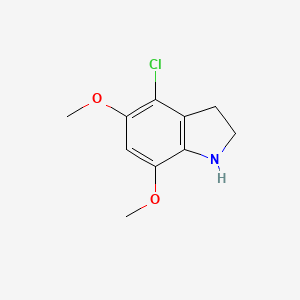
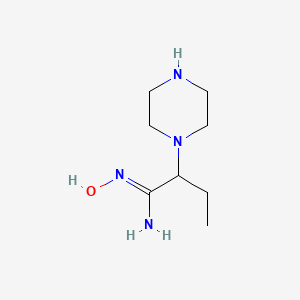
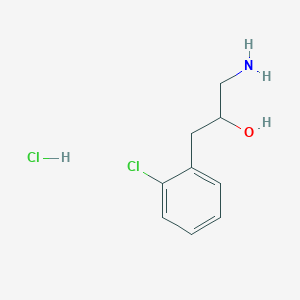
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
